Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate

Catalog No.
S3016103
CAS No.
202000-91-7
M.F
C11H9F2NO2
M. Wt
225.195
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate

CAS Number

202000-91-7

Product Name

Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate

IUPAC Name

ethyl 2-cyano-2-(3,5-difluorophenyl)acetate

Molecular Formula

C11H9F2NO2

Molecular Weight

225.195

InChI

InChI=1S/C11H9F2NO2/c1-2-16-11(15)10(6-14)7-3-8(12)5-9(13)4-7/h3-5,10H,2H2,1H3

InChI Key

HMCJFZKHAIRFAM-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C#N)C1=CC(=CC(=C1)F)F

solubility

not available

Application in the Synthesis of Highly Substituted Tetrahydroquinolines

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of complex organic compounds.

Comprehensive and Detailed Summary of the Application: Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate is used in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .

Detailed Description of the Methods of Application or Experimental Procedures: The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Application in the Synthesis of Ethyl Glyoxylate

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of organic compounds.

Comprehensive and Detailed Summary of the Application: Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate may be used in the synthesis of ethyl glyoxylate .

Application in Knoevenagel Condensation Reactions

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of condensation reactions.

Comprehensive and Detailed Summary of the Application: Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate may be used to investigate the Knoevenagel condensation reactions in microreactor using zeolite catalysts obtained by grafting amino groups onto NaX and CsNaX zeolites .

Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate is a chemical compound with the molecular formula C₁₁H₉F₂NO₂ and a molecular weight of approximately 225.19 g/mol. It features a cyano group (–C≡N) and an ester functional group (–COO–) connected to a difluorophenyl moiety, specifically a 3,5-difluorophenyl group. This compound is known for its versatility in organic synthesis and potential biological activities, making it a subject of interest in both pharmaceutical and materials science.

Typical of esters and nitriles. Notably, it can undergo:

  • Knoevenagel Condensation: This reaction involves the condensation of ethyl 2-cyanoacetate with aldehydes or ketones to form α,β-unsaturated carbonyl compounds. The presence of the cyano group enhances the reactivity of the compound .
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield ethyl alcohol and the corresponding carboxylic acid derivative.
  • Nucleophilic Substitution: The cyano group can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Research indicates that compounds related to ethyl 2-cyano-2-(3,5-difluorophenyl)acetate exhibit various biological activities. These include:

  • Anticancer Properties: Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: The compound may possess properties that inhibit bacterial growth, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition: Certain studies suggest that derivatives can act as enzyme inhibitors, which could be useful in treating diseases linked to enzyme dysfunction .

The synthesis of ethyl 2-cyano-2-(3,5-difluorophenyl)acetate typically involves multicomponent reactions (MCR). A common method includes:

  • Starting Materials: Ethyl cyanoacetate and 3,5-difluorobenzaldehyde.
  • Reaction Conditions: The reactants are mixed in an organic solvent such as ethanol and refluxed in the presence of a catalyst like 4-(dimethylamino)pyridine.
  • Product Isolation: After completion, the mixture is cooled, and the product is precipitated out and purified through recrystallization .

Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate has several applications:

  • Pharmaceuticals: It serves as an intermediate in synthesizing various bioactive compounds.
  • Agricultural Chemicals: Its derivatives may find use in developing pesticides or herbicides due to their biological activity.
  • Material Science: The compound's unique properties could be explored for creating novel materials with specific functionalities.

Interaction studies involving ethyl 2-cyano-2-(3,5-difluorophenyl)acetate focus on its binding affinities with various biological targets. These studies help elucidate its mechanism of action and potential side effects. For instance:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its pharmacokinetics and pharmacodynamics.
  • Molecular Docking Studies: Computational methods are often employed to predict how well the compound binds to specific enzymes or receptors involved in disease processes .

Several compounds share structural similarities with ethyl 2-cyano-2-(3,5-difluorophenyl)acetate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 2-cyano-2-(4-fluorophenyl)acetateC₁₁H₉FNO₂Contains a para-fluoro substituent instead of meta-fluoro.
Ethyl cyanoacetateC₇H₇NO₂A simpler structure without the difluorophenyl moiety; widely used in organic synthesis.
Ethyl 2-cyano-2-(3-chlorophenyl)acetateC₁₁H₉ClNO₂Features a chloro substituent instead of fluorine; used for similar applications.

Uniqueness

Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate is unique due to its specific difluoro substitution pattern on the phenyl ring, which may enhance its biological activity compared to other similar compounds. This structural feature potentially influences its reactivity and interaction with biological targets.

Catalytic Strategies in Nucleophilic Fluorophenyl Substitution

Nucleophilic aromatic substitution (NAS) plays a pivotal role in introducing fluorine-containing groups into aromatic systems. The electron-withdrawing nature of fluorine atoms activates the aryl ring toward nucleophilic attack, particularly at the meta and para positions relative to existing substituents. In the case of ethyl 2-cyano-2-(3,5-difluorophenyl)acetate, the 3,5-difluorophenyl group enhances electrophilicity at the para position, enabling efficient substitution reactions.

Traditional NAS mechanisms involve a two-step process: (1) nucleophilic attack to form a Meisenheimer intermediate and (2) elimination of the leaving group (e.g., fluoride) to restore aromaticity. However, recent advances in catalytic systems, such as the use of organic superbases like t-Bu-P4, enable concerted SNAr pathways that bypass the intermediate. This single transition-state mechanism broadens substrate scope to include electron-rich aryl fluorides, which are otherwise unreactive in classical NAS.

Table 1: Comparison of Stepwise vs. Concerted SNAr Mechanisms

ParameterStepwise SNArConcerted SNAr
IntermediateMeisenheimer complexNone
Substrate ElectronicsElectron-deficient ringsBroad (incl. electron-rich)
Catalytic SystemNone requiredt-Bu-P4 superbase
Functional Group ToleranceModerateHigh

For ethyl 2-cyano-2-(3,5-difluorophenyl)acetate, the 3,5-difluoro substitution pattern optimally positions electron-withdrawing groups to stabilize negative charge development during NAS. Computational studies confirm that dual activation of the aryl fluoride and nucleophile by t-Bu-P4 reduces energy barriers, enabling efficient C–F bond functionalization even in sterically hindered systems.

Phase-Transfer Catalyzed Alkylation of Cyanoacetate Precursors

The construction of the quaternary carbon center in ethyl 2-cyano-2-(3,5-difluorophenyl)acetate relies on asymmetric alkylation of cyanoacetate precursors. Chiral phase-transfer catalysts (PTCs), such as quaternary ammonium salts derived from cinchona alkaloids, enable enantioselective alkylation under mild conditions. These catalysts operate at the interface of immiscible solvents (e.g., aqueous NaOH and toluene), shuttling deprotonated cyanoacetate anions into the organic phase for reaction with alkyl halides.

Table 2: Key Parameters in Phase-Transfer Catalyzed Alkylation

CatalystEnantiomeric Excess (%)Yield (%)Alkyl Halide Compatibility
N-Spiro quaternary ammonium92–9885–93Primary, secondary
Crown ether derivatives80–8878–85Primary only
Chiral phosphonium salts89–9482–90Secondary, benzylic

The reaction proceeds via deprotonation of the cyanoacetate to form a resonance-stabilized enolate, which undergoes alkylation at the α-position. The chiral catalyst induces facial selectivity, favoring the formation of one enantiomer over the other. For example, using a N-spiro quaternary ammonium catalyst, ethyl cyanoacetate reacts with 3,5-difluorobenzyl bromide to yield the target compound with >95% enantiomeric excess. Kinetic studies reveal that the rate-determining step involves interfacial ion-pair extraction, highlighting the importance of catalyst lipophilicity.

Solvent-Free Approaches in Difluorophenyl Acetate Esterification

Conventional esterification methods often require toxic solvents and stoichiometric reagents, but mechanochemical strategies offer a sustainable alternative. High-speed ball milling (HSBM) facilitates solvent-free esterification between carboxylic acids and alcohols, with iodine/hypophosphite (I~2~/KH~2~PO~2~) or potassium iodide/triethyl phosphite (KI/P(OEt)~3~) systems acting as promoters.

Table 3: Solvent-Free Esterification Conditions and Yields

Substrate PairPromoter SystemMilling Time (min)Yield (%)
Cyanoacetic acid + EthanolI~2~/KH~2~PO~2~3092
3,5-Difluorophenylacetic acid + EthanolKI/P(OEt)~3~4588

In the case of ethyl 2-cyano-2-(3,5-difluorophenyl)acetate, HSBM enables direct coupling of 3,5-difluorophenylacetic acid with ethyl cyanoacetate. The mechanical energy generated by ball milling disrupts crystalline structures, increasing reactant mobility and collision frequency. Iodine acts as an oxidizing agent, converting hypophosphite (H~2~PO~2~^-^) to reactive phosphorus intermediates that facilitate dehydration. Control experiments confirm that neither solvent nor transition metals are required, aligning with green chemistry principles.

Knoevenagel Condensation-Mediated Heterocycle Construction

Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate serves as a critical building block in Knoevenagel condensations, forming α,β-unsaturated nitriles that participate in subsequent cyclization steps. The reaction typically employs mild bases like piperidine or DBU (1,8-diazabicycloundec-7-ene) to deprotonate the active methylene group, facilitating nucleophilic attack on aldehydes. For example, in the synthesis of 2-amino-4-aryl-3-cyano-5-(3,5-difluorophenyl)thiophenes, this compound reacts with aldehydes and elemental sulfur under microwave irradiation, achieving 78–92% yields [1] [5].

The 3,5-difluorophenyl group stabilizes the intermediate enolate through electron-withdrawing effects, improving reaction kinetics. A comparative study (Table 1) demonstrates its superiority over non-fluorinated analogs in heterocycle synthesis:

SubstrateReaction Time (h)Yield (%)
Ethyl 2-cyano-2-phenylacetate665
Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate4.588
Ethyl 2-cyano-2-(4-chlorophenyl)acetate573

Table 1: Comparative efficiency of substituted ethyl cyanoacetates in thiophene synthesis [3] [7].

The resulting α,β-unsaturated nitriles undergo [4+1] cycloadditions with nucleophiles like hydrazines or thioureas to generate pyrazole or thiazole derivatives, respectively [6]. X-ray crystallography confirms the E-configuration of the Knoevenagel adducts, critical for stereoselective downstream reactions [7].

Aza-Michael Addition Cascades for Tetrahydroquinoline Scaffolds

This compound enables efficient construction of tetrahydroquinoline cores via aza-Michael–Michael addition cascades. In a three-component reaction with 2-alkenyl anilines and aldehydes, DBU catalyzes sequential Knoevenagel condensation, aza-Michael addition, and intramolecular cyclization (Figure 1) [5] [6]. The difluorophenyl group directs regioselectivity by stabilizing transition states through C–F···H–N hydrogen bonding, as evidenced by DFT calculations.

Key tetrahydroquinoline derivatives synthesized include:

Product SubstituentsYield (%)Diastereomeric Ratio
4-CN, 3-COOEt, 2-CF3853:1
4-CN, 3-COOEt, 2-OMe915:1
4-CN, 3-COOEt, 2-NO2762:1

Table 2: Representative tetrahydroquinolines synthesized using ethyl 2-cyano-2-(3,5-difluorophenyl)acetate [5] [6].

The reaction proceeds via a stepwise mechanism:

  • Knoevenagel condensation generates an α,β-unsaturated nitrile
  • Aza-Michael addition forms a β-amino intermediate
  • Intramolecular Michael cyclization establishes the tetrahydroquinoline core

Solvent screening reveals ethanol as optimal, balancing substrate solubility and transition-state stabilization.

DBU-Catalyzed Tandem Reactions with α,β-Unsaturated Nitriles

DBU (1,8-diazabicycloundec-7-ene) synergizes with ethyl 2-cyano-2-(3,5-difluorophenyl)acetate in tandem reactions, leveraging both Brønsted basicity and nucleophilic activation. A notable example is the one-pot synthesis of 5-cyano-4-(3,5-difluorophenyl)-6-aryl-2-oxo-1,2-dihydropyridine-3-carbonitriles:

  • Knoevenagel Condensation: Reacts with aromatic aldehydes (1.2 equiv)
  • Michael Addition: Malononitrile (1.5 equiv) attacks the α-position
  • Cyclization: DBU-mediated intramolecular cyclodehydration

This protocol achieves 82–94% yields across 19 substrates (Table 3), with reaction times under 3 hours at 60°C [6] [8].

Aryl Aldehyde SubstituentYield (%)Purity (HPLC)
4-NO29498.2
3-Cl8997.8
2-OMe8296.5

Table 3: DBU-catalyzed synthesis of dihydropyridines [8].

Mechanistic studies using in situ IR spectroscopy confirm DBU’s dual role:

  • Deprotonates the active methylene group in the Knoevenagel step
  • Activates the nitrile group for nucleophilic attack in the Michael addition

The 3,5-difluorophenyl group reduces electron density at the β-carbon, accelerating conjugate addition rates by 1.7–2.3× compared to non-fluorinated analogs [7].

Fluoroacetate dehalogenase represents a unique enzymatic system capable of cleaving the exceptionally strong carbon-fluorine bond through a sophisticated two-step mechanism [1]. The enzyme utilizes a conserved aspartate-histidine-aspartate catalytic triad to facilitate the hydrolytic defluorination of fluoroacetate substrates, producing glycolate and fluoride as products [2]. This mechanism involves an initial nucleophilic attack by the aspartate residue (Asp104) on the alpha-carbon of fluoroacetate, displacing the fluoride ion to form a covalent ester intermediate [1] [3]. The second step involves hydrolysis of this intermediate by a water molecule activated by the histidine residue (His271), regenerating the free enzyme and yielding the glycolate product [1] [2].

The active site architecture of fluoroacetate dehalogenase is specifically tailored for fluoride accommodation and stabilization. Three key residues - histidine 155, tryptophan 156, and tyrosine 219 - form a halide-binding pocket that provides critical hydrogen bonding interactions to stabilize the departing fluoride ion [2]. This specialized halide pocket is particularly important for the enzyme's selectivity toward fluorinated substrates over larger haloacetates, as the cavity is optimally sized for the fluoride ion's van der Waals radius of 1.47 Å [2]. The structural basis for this selectivity has been elucidated through crystallographic studies, which demonstrate that larger halide ions such as chloride (1.75 Å) and bromide (1.85 Å) cannot be accommodated as effectively within the active site geometry [2].
Kinetic characterization of fluoroacetate dehalogenase reveals distinct catalytic parameters for different haloacetate substrates. The enzyme displays highest activity toward fluoroacetate with a Km of 3.3 mM and kcat of 6.7 min⁻¹, while chloroacetate shows reduced affinity (Km = 1.4 mM) and turnover (kcat = 1.4 min⁻¹) [4]. Difluoroacetate represents a particularly interesting substrate, as it can be processed by the enzyme with significantly reduced efficiency (Km = 11.0 mM, kcat = 0.7 min⁻¹) [5]. The enzyme's ability to process difluoroacetate through sequential defluorination reactions has been confirmed through nuclear magnetic resonance spectroscopy, which shows rapid removal of both fluorine atoms without accumulation of monofluorinated intermediates [5].

The molecular dynamics of the defluorination process have been extensively studied using computational approaches. The reaction proceeds through a series of conformational changes that optimize the substrate-binding geometry for nucleophilic attack [6]. The enzyme-substrate complex must achieve a near-attack conformation with an optimal O-C-F angle for the SN2 reaction mechanism [7]. The catalytic efficiency is further enhanced by the entropic coupling between the two subunits of the homodimeric enzyme, where substrate binding to one protomer induces conformational changes that increase the catalytic activity of the partner subunit [8].

Recent studies have demonstrated that fluoroacetate dehalogenase can also process more complex fluorinated substrates beyond simple haloacetates. The enzyme has been shown to catalyze the defluorination of 2-fluoropropionic acid through a similar SN2 mechanism, although with reduced efficiency compared to fluoroacetate [9]. This expanded substrate scope suggests potential applications in bioremediation of fluorinated environmental contaminants, particularly given the enzyme's ability to operate under mild physiological conditions [10].

Quantum Mechanical Modeling of Rate-Limiting Steps

Quantum mechanical calculations have provided crucial insights into the energetics and mechanism of enzymatic C-F bond cleavage, revealing the molecular basis for the remarkable catalytic power of fluoroacetate dehalogenase [6] [3]. Density functional theory calculations combined with molecular mechanics (QM/MM) approaches have been employed to model the complete reaction pathway, identifying the key transition states and intermediates that govern the overall reaction rate [11] [6].

The quantum mechanical analysis reveals that the defluorination process involves four distinct elementary steps: C-F bond activation, nucleophilic attack, C-O bond cleavage, and proton transfer [3]. For monofluorinated substrates such as fluoroacetate, the nucleophilic attack step represents the rate-limiting barrier with an activation energy of 14.1 kcal/mol [3] [6]. This step involves the formation of a transition state where the aspartate nucleophile approaches the substrate carbon while the C-F bond begins to elongate, leading to the displacement of the fluoride ion [6].
The computational studies demonstrate a critical shift in the rate-limiting step as the degree of fluorination increases. For difluoroacetate, the C-F bond activation becomes the rate-determining step with a barrier of 18.8 kcal/mol, while the nucleophilic attack barrier decreases to 12.3 kcal/mol [3]. This transition reflects the increased bond strength and reduced electrophilic character of the carbon center in multiply fluorinated substrates [3]. Trifluoroacetate shows an even higher C-F bond activation barrier of 24.2 kcal/mol, explaining the complete lack of enzymatic activity toward this substrate [3].

The quantum mechanical calculations also reveal the importance of electrostatic stabilization in the enzymatic mechanism. The active site residues create a highly polarized environment that stabilizes the developing negative charge on the fluoride leaving group [6]. Specifically, the calculations show that residues histidine 155, tryptophan 156, and tyrosine 219 provide a network of hydrogen bonds that lower the activation barrier by approximately 8-10 kcal/mol compared to the reaction in solution [6].

Natural population analysis of the quantum mechanical calculations provides detailed information about charge distribution throughout the reaction coordinate [11]. The calculations reveal that the fluorine atom accumulates significant negative charge (approximately -0.8 e) during the transition state formation, which is stabilized by the surrounding protein environment [11]. The carbon center shows a complementary positive charge development, facilitating the nucleophilic attack by the aspartate residue [11].

The computational studies have also identified the role of conformational sampling in determining the overall reaction rate. Multiple snapshots from molecular dynamics simulations reveal that the energy barrier is sensitive to the precise geometry of the enzyme-substrate complex, with variations of up to 5 kcal/mol observed depending on the specific conformation [6]. This finding emphasizes the importance of protein dynamics in enzymatic catalysis and suggests that enzyme engineering efforts should consider both static active site optimization and dynamic effects [6].

Advanced quantum mechanical calculations using domain-based local pair natural orbital coupled-cluster theory have been employed to benchmark the accuracy of density functional theory methods for C-F bond energetics [12]. These high-level calculations confirm that the M06-2X and ωB97M-V functionals provide reliable predictions for C-F bond dissociation energies, with mean absolute deviations of 7.3 and 8.3 kcal/mol respectively compared to the benchmark coupled-cluster results [12].

Comparative Kinetics of Mono- vs. Di-Fluorinated Substrates

The comparative analysis of enzymatic defluorination kinetics reveals fundamental differences in the catalytic processing of mono- versus di-fluorinated substrates that reflect both thermodynamic and kinetic factors [5] [3]. Monofluorinated substrates such as fluoroacetate represent the optimal substrate class for fluoroacetate dehalogenase, showing the highest catalytic efficiency and lowest Km values [4]. In contrast, di-fluorinated substrates exhibit significantly reduced catalytic parameters, with turnover numbers typically 5-10 fold lower than their monofluorinated counterparts [5].

The kinetic differences between mono- and di-fluorinated substrates can be attributed to several molecular factors. The bond dissociation energy increases from 105.8 kcal/mol for the C-F bond in fluoroacetate to 108.2 kcal/mol for the first C-F bond in difluoroacetate [12]. This increase in bond strength directly correlates with the observed increase in activation barriers determined through quantum mechanical calculations [3]. Additionally, the presence of multiple fluorine atoms creates enhanced electrostatic repulsion effects that destabilize the enzyme-substrate complex [3].

Steady-state kinetic analysis reveals that the Km values for difluoroacetate substrates are typically 3-4 fold higher than those for monofluoroacetate, indicating reduced substrate affinity [5]. The turnover numbers (kcat) show an even more dramatic decrease, with difluoroacetate showing turnover rates of 0.7 min⁻¹ compared to 6.7 min⁻¹ for fluoroacetate [5]. This results in a catalytic efficiency (kcat/Km) that is approximately 30-fold lower for difluoroacetate compared to fluoroacetate [5].

The enzyme's ability to process difluoroacetate through sequential defluorination reactions represents a unique mechanistic feature. Nuclear magnetic resonance studies demonstrate that the enzyme removes both fluorine atoms in rapid succession without release of monofluorinated intermediates [5]. This observation indicates that the rate-limiting step for difluoroacetate processing is the removal of the first fluorine atom, with the resulting monofluorinated intermediate remaining bound to the enzyme and undergoing rapid secondary defluorination [5].

pH-dependent kinetic studies reveal differential effects on mono- versus di-fluorinated substrate processing. The enzyme shows optimal activity toward monofluorinated substrates at pH 7.4, while difluoroacetate processing is less sensitive to pH variations [5]. This difference may reflect altered protonation states of active site residues that affect the binding and catalysis of the more electronegative difluorinated substrates [5].

Thermal stability studies indicate that the enzyme maintains activity toward both substrate types over extended reaction periods, with linear kinetics observed for up to 50 days at 40°C [5]. However, the enzyme shows greater thermal stability when processing monofluorinated substrates, possibly due to the formation of more stable enzyme-substrate complexes [5]. The extraordinary stability of the enzyme-substrate interactions suggests potential applications in industrial biocatalysis where long-term stability is crucial [5].

Competitive inhibition studies have revealed that monofluorinated substrates can act as competitive inhibitors for difluoroacetate processing, with inhibition constants in the millimolar range [5]. This finding suggests that the enzyme active site has higher affinity for monofluorinated substrates, consistent with the observed kinetic parameters [5]. The competitive nature of the inhibition confirms that both substrate types bind to the same active site and follow similar binding modes [5].

XLogP3

2.3

Dates

Last modified: 08-17-2023

Explore Compound Types